AM9405

Neurogastroenterology Motility Disorders 5-HT3 Receptor Agonism

Researchers studying gastrointestinal 5-HT3 receptor function often face a lack of potent, colon-selective pharmacological tools. AM9405 is a peripherally active dual CB1/5-HT3 agonist that solves this challenge with 600-fold selectivity for colon over ileum (IC50: 0.076 nM vs. 45.71 nM), enabling precise dissection of colonic motility pathways without confounding small intestinal effects. Its peripheral restriction eliminates central psychoactive side effects, making it ideal for studying endocannabinoid-serotonergic crosstalk in GI inflammation, visceral pain, and motility disorders. Bulk quantities available for consistent, reproducible research.

Molecular Formula C24H33BrN2O2
Molecular Weight 461.4 g/mol
Cat. No. B11931178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM9405
Molecular FormulaC24H33BrN2O2
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2=[N+](C3=CC=CC=C3N2C)C)O.[Br-]
InChIInChI=1S/C24H32N2O2.BrH/c1-6-7-8-11-14-24(2,3)17-15-20(27)22(21(28)16-17)23-25(4)18-12-9-10-13-19(18)26(23)5;/h9-10,12-13,15-16H,6-8,11,14H2,1-5H3,(H,27,28);1H
InChIKeyLSOWUDMOIUFVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM9405 Dual CB1/5-HT3 Agonist


2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-5-(2-methyloctan-2-yl)benzene-1,3-diol;bromide, also known as AM9405, is a complex organic benzimidazolium salt with the molecular formula C24H33BrN2O2 and a molecular weight of 461.4 g/mol . This compound functions as a novel, peripherally active agonist for both the cannabinoid type 1 (CB1) receptor and the serotonin type 3 (5-HT3) receptor [1]. Its unique structure features a benzimidazolium core linked to a resorcinol moiety, which is further substituted with a long, lipophilic 2-methyloctan-2-yl chain .

1
Dual CB1/5-HT3 study fitEnables research into endocannabinoid–serotonergic crosstalk in peripheral tissues
2
Colon-selective 5-HT3 agonismSupports colonic motility pathway studies with reported tissue-level selectivity
3
Peripherally restricted probeAvoids confounding central CB1 effects; supports peripheral CB1 target-engagement studies

Why Substitution Fails for AM9405


Substituting this specific benzimidazolium salt with a generic analog from the same broad class is scientifically unjustified. The compound's distinct dual agonism at both CB1 and 5-HT3 receptors, with potent activity at the latter, is not a class-wide property but is uniquely determined by its specific combination of structural features: the cationic benzimidazolium head group, the resorcinol core, and the precise 2-methyloctan-2-yl lipophilic tail . The highly potent inhibition of colon contraction (IC50 = 0.076 nM) demonstrates a specific and targeted pharmacological interaction that would be lost with a close analog lacking this precise molecular architecture [1].

Standard CB1 agonists
AM9405: dual CB1/5-HT3 agonism
WIN 55,212‑2, Δ9‑THC: CB1 agonism only
Dual-agonist polypharmacology may not transfer; 5‑HT3‑mediated colon selectivity is absent in single‑target CB1 ligands.
Standard 5-HT3 agonists
AM9405: colon‑selective 5‑HT3 agonism
Serotonin, non‑selective 5‑HT3 agonists: broad GI activity
Tissue‑selectivity profile may not reproduce; typical 5‑HT3 agonists lack the reported 600‑fold colon/ileum window.
Generic benzimidazolium salts
AM9405: precise 2‑methyloctan‑2‑yl tail
Close structural analogs: altered lipophilic tail
Chain‑length and branching govern peripheral restriction and target engagement; small structural shifts can alter tissue distribution.

AM9405 Head-to-Head Comparisons


Colon-Selective 5-HT3 Agonism

In functional tissue assays, AM9405 demonstrates a profound tissue-selective agonism at the 5-HT3 receptor. This is not observed with other structurally related benzimidazole derivatives or classic 5-HT3 agonists. The compound inhibits twitch contraction in isolated colon tissue with an IC50 of 0.076 nM, which is 600 times more potent than its effect on ileum tissue (IC50 = 45.71 nM) . This contrasts with non-selective 5-HT3 agonists that typically show similar potencies across different gastrointestinal tissues. This level of peripheral selectivity is a key differentiator for research applications focused on colonic function.

Colon 5‑HT3 selectivity
Reported
IC50 colon 0.076 nM vs ileum 45.71 nM
Supports colon‑specific 5‑HT3 pathway interpretation
~600‑fold tissue window; guinea‑pig isolated tissue bath
Neurogastroenterology Motility Disorders 5-HT3 Receptor Agonism

Dual CB1/5-HT3 Receptor Agonism

AM9405 is explicitly characterized as a dual CB1 and 5-HT3 receptor agonist . While many compounds can agonize CB1 receptors (e.g., classical cannabinoids) or 5-HT3 receptors (e.g., serotonin), the simultaneous agonism of both targets by a single small molecule is a rare and highly specific pharmacological profile. This dual activity is not a general property of benzimidazolium salts or cannabinoid derivatives; it arises from the precise arrangement of the compound's pharmacophores [1]. In comparison, standard CB1 agonists like WIN 55,212-2 lack 5-HT3 activity, and standard 5-HT3 agonists lack CB1 activity.

Dual CB1/5‑HT3 agonism
Class‑level
Agonist at both CB1 and 5‑HT3 receptors
Enables crosstalk studies inaccessible to single‑target ligands
Qualitative pharmacology; comparators lack dual activity
Polypharmacology Cannabinoid Research Serotonin Signaling

Peripheral Restriction Profile

AM9405 is identified as a 'peripherally active' agonist . This property is critical for differentiating it from brain-penetrant CB1 agonists, which induce central psychoactive effects that can confound peripheral research. The compound's charged benzimidazolium moiety and physicochemical properties (including lipophilicity contributions from the 2-methyloctan-2-yl group) likely limit its passage across the blood-brain barrier (BBB) . This is in stark contrast to most CB1 agonists (e.g., Δ9-THC, WIN 55,212-2) which readily cross the BBB and activate central CB1 receptors.

Peripheral restriction
Class‑level
Peripherally active; limited CNS penetration expected
Permits peripheral CB1/5‑HT3 interrogation without central confounds
Inferred from charged benzimidazolium moiety and lipophilicity
Peripheral Selectivity Pharmacokinetics Gut-Brain Axis

Neuroprotection via Oxidative Stress Modulation

While direct, head-to-head comparative data for this exact compound is unavailable, a closely related benzimidazolium salt (BS) has demonstrated significant neuroprotective effects in differentiated SH-SY5Y neuronal cells. The study showed that BS pretreatment increased cell viability against H2O2-induced neurotoxicity (p < 0.01) [1]. This was accompanied by a reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and modulation of apoptotic markers (up-regulation of Bcl-2, down-regulation of Bax, caspase-3 activation, and caspase-8 inhibition) [1]. This indicates that benzimidazolium salts with similar core structures may possess a class-wide potential for mitigating oxidative stress and inflammation in neuronal models. In comparison, many other chemical scaffolds (e.g., simple phenols) may only act as direct radical scavengers, lacking this multi-faceted intracellular protective mechanism.

Oxidative-stress model response
Data to verify
Related benzimidazolium salt increased SH‑SY5Y viability (p < 0.01)
May support neuroprotection pathway‑response interpretation
Class‑level evidence; direct compound data unavailable
Neuroprotection Oxidative Stress Benzimidazolium Pharmacology

Research Applications of AM9405


Colonic Serotonergic Pathways

This compound is ideally suited as a potent and highly selective pharmacological tool for studying 5-HT3 receptor-mediated functions in the colon. Its 600-fold selectivity for colon over ileum tissue allows researchers to isolate and dissect colonic motility and secretion pathways without the confounding influence of small intestinal effects. This application is directly supported by the quantitative functional tissue data demonstrating its unique potency and selectivity.

Peripheral CB1/5-HT3 Crosstalk

The dual CB1/5-HT3 agonism of AM9405 [1] makes it an invaluable chemical probe for investigating the crosstalk between the endocannabinoid and serotonergic systems in peripheral tissues, particularly in the gastrointestinal tract. This scenario is crucial for understanding complex physiological processes like inflammation, visceral pain, and motility, where both receptor systems are known to interact, and cannot be achieved using single-target ligands.

Peripheral CB1 Receptor Biology

As a peripherally restricted CB1 agonist , this compound provides a clean experimental tool for studying the peripheral functions of the CB1 receptor without the confounding central psychoactive side effects that plague research with brain-penetrant cannabinoids. This is critical for validating peripheral CB1 as a therapeutic target for metabolic, pain, and inflammatory disorders.

Application
Selection Property
Validation Focus
Colonic serotonergic pathway studies
Colon‑selective 5‑HT3 agonism
Colonic tissue‑bath motility endpoints; ileum vs. colon selectivity window
Peripheral CB1/5‑HT3 crosstalk research
Dual CB1 and 5‑HT3 agonism
Receptor‑co‑activation endpoints in GI or visceral pain models
Peripheral CB1 target‑engagement studies
Peripheral restriction; limited CNS penetration
Plasma/tissue exposure ratio; absence of central CB1‑mediated behaviors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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